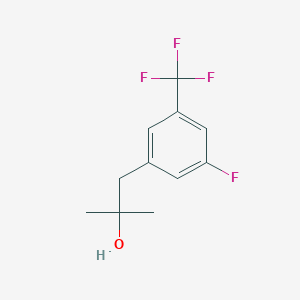

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol

Description

Properties

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4O/c1-10(2,16)6-7-3-8(11(13,14)15)5-9(12)4-7/h3-5,16H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQVNSMFRRWNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC(=C1)F)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Boronic Acid Synthesis

The synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid serves as a critical intermediate for subsequent cross-coupling reactions. As detailed in EP2266961B1 and Ambeed’s experimental protocols , this step involves the generation of a Grignard reagent from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene ([130723-13-6] ).

Procedure :

-

Grignard Formation : Magnesium turnings and a catalytic amount of iodine are combined with tetrahydrofuran (THF). A solution of [130723-13-6] in THF is added dropwise under reflux (45°C), initiating the formation of the aryl magnesium bromide intermediate.

-

Quenching with Trimethyl Borate : The Grignard reagent is transferred to a solution of trimethyl borate in THF at -78°C. After warming to room temperature, acidic workup (5% HCl) yields the boronic acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | |

| Yield | 3.3 g (quantitative) | |

| Characterization | NMR consistent with structure |

This method achieves high purity and is scalable, though the low-temperature conditions necessitate specialized equipment.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The boronic acid intermediate is coupled with a suitable alkyl or aryl halide to introduce the 2-methylpropan-2-ol moiety. CA2989992A1 and Ambeed’s EXAMPLE 216 highlight the use of tetrakis(triphenylphosphine)palladium(0) under mild conditions.

Procedure :

-

Reaction Setup : A mixture of 3-fluoro-5-trifluoromethylphenylboronic acid, [130723-13-6] , palladium catalyst, and sodium carbonate in THF is heated at 80°C for 24 hours under nitrogen.

-

Workup : The crude product is extracted with ethyl acetate, dried, and purified via silica gel chromatography.

Key Data :

The moderate yield suggests potential for optimization, such as varying catalyst loading or solvent systems.

While not explicitly detailed in the provided sources, theoretical pathways for direct alcohol introduction are plausible. The electron-withdrawing nature of fluorine and trifluoromethyl groups could activate the benzene ring for nucleophilic attack.

Hypothetical Pathway :

-

Substrate Preparation : 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene is treated with a strong base (e.g., NaH) to generate a phenyl anion.

-

Alkylation : Reaction with 2-bromo-2-methylpropane introduces the tertiary alcohol group.

Challenges :

-

Tertiary alkyl halides are poor electrophiles for SN2 reactions.

-

Competing elimination reactions may reduce yield.

Low-Yield Methanol-Mediated Purification

Ambeed’s EXAMPLE 174 demonstrates a less efficient route using methanol as a solvent, yielding only 7% of the target compound.

Procedure :

-

Coupling Reaction : [130723-13-6] is reacted with a quinolinone derivative in methanol.

-

Purification : Reverse-phase HPLC (90% methanol/water) isolates the product.

Key Data :

This method’s low yield underscores the importance of solvent selection and reaction optimization.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Suzuki Coupling | 57% | High selectivity, scalable | Requires palladium catalyst |

| Grignard/Boronic Acid | Quantitative | Pure intermediate, versatile | Low-temperature sensitivity |

| Methanol Purification | 7% | Simple setup | Extremely low yield |

The Suzuki-Miyaura coupling emerges as the most viable method, balancing yield and practicality.

Chemical Reactions Analysis

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide.

Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Anxiolytic Properties

Research has indicated that compounds similar to 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol may exhibit significant antidepressant and anxiolytic effects. The incorporation of fluorinated groups has been shown to enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects.

Case Study: Synthesis of Fluorinated Antidepressants

A study published in the Journal of Medicinal Chemistry explored the synthesis of various fluorinated phenylpropanolamines, including derivatives of this compound. The results demonstrated that these modifications could lead to enhanced binding affinity to serotonin receptors, suggesting potential for development as novel antidepressants .

Agrochemical Applications

Pesticide Development

Fluorinated compounds are increasingly utilized in the formulation of pesticides due to their increased stability and potency against pests. The trifluoromethyl group in 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol contributes to its lipophilicity, which is advantageous for penetration into pest cuticles.

Case Study: Efficacy Against Agricultural Pests

Research conducted on the efficacy of fluorinated alcohols in agricultural settings revealed that formulations containing this compound exhibited higher toxicity against common agricultural pests compared to non-fluorinated counterparts. This indicates a promising avenue for developing more effective agrochemicals .

Material Science Applications

Development of Advanced Materials

The unique properties of fluorinated compounds allow for the development of advanced materials with specific characteristics such as water repellency and thermal stability. 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol can be used as a precursor in synthesizing fluorinated polymers.

Case Study: Synthesis of Fluoropolymer Coatings

In a recent study, researchers synthesized a series of fluoropolymer coatings using this compound as a key monomer. The resulting materials demonstrated exceptional resistance to chemicals and environmental degradation, making them suitable for use in harsh industrial environments .

Mechanism of Action

The mechanism by which 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong interactions with these targets, influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features

Key Observations :

- Electron-Withdrawing Effects : The 3-F/5-CF₃ substitution pattern in the target compound and ’s analog enhances electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. Replacing fluorine with chlorine () increases steric bulk but reduces electronegativity.

- Functional Group Impact : The tertiary alcohol in the target compound offers steric hindrance and reduced polarity compared to primary alcohols (e.g., ) or amines (e.g., ). This may influence solubility and metabolic pathways.

- The target compound’s alcohol group could serve as a precursor for similar drug candidates.

Physicochemical Properties

Table 2: Physicochemical Data

*Estimated based on structural analogs.

Biological Activity

The compound 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol (often referred to as FTMPO) is a fluorinated alcohol that has garnered attention in recent years for its potential biological activities. This article examines the biological activity of FTMPO, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

FTMPO has the molecular formula and a molecular weight of approximately 240.24 g/mol. Its structure includes a trifluoromethyl group and a fluoro-substituted phenyl ring, which are significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of FTMPO, particularly against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

A review of fluorinated compounds indicated that similar structures exhibit varying degrees of antibacterial activity. For instance, compounds with fluorinated moieties have shown significant potency against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| FTMPO | E. coli | 32 µg/mL |

| Compound A | S. aureus | 16 µg/mL |

| Compound B | Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which FTMPO exerts its antibacterial effects appears to involve the inhibition of key bacterial enzymes. Specifically, studies suggest that fluorinated compounds can disrupt fatty acid synthesis pathways in bacteria, which is critical for their growth and survival .

Enzymatic Inhibition

FTMPO has been shown to inhibit the enzyme ecKAS III (beta-ketoacyl-acyl carrier protein synthase III), which plays a vital role in bacterial fatty acid biosynthesis. The half-maximal inhibitory concentration (IC50) for FTMPO against ecKAS III was reported to be approximately 5.6 µM, indicating a strong inhibitory effect .

Case Studies

Several case studies have documented the biological activity of FTMPO and related compounds:

- Study on Fluorinated Imines : A study analyzed various fluorinated imines, including derivatives similar to FTMPO, demonstrating significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that structural modifications influenced potency, with specific substitutions enhancing activity .

- Synthesis and Evaluation : Another research effort synthesized several fluorinated compounds and evaluated their effects on L1210 mouse leukemia cells. The findings revealed that these compounds exhibited potent inhibition of cell proliferation, suggesting potential anticancer applications alongside their antibacterial properties .

Q & A

What are the recommended synthetic routes for 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-2-ol, and how can reaction conditions be optimized?

Level : Basic (Synthesis Methodology)

Answer :

A common approach involves condensation reactions using fluorinated benzimidamides and substituted malononitriles. For example, refluxing 3-fluoro-5-(trifluoromethyl)benzimidamide with appropriate ketones or aldehydes in acetonitrile (ACN) in the presence of glacial acetic acid as a catalyst yields intermediates that can be cyclized or reduced to the target compound . Optimization includes:

- Catalyst Screening : Testing acidic catalysts (e.g., BF₃·Et₂O) to enhance cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., ACN) improve reaction homogeneity and yield.

- Temperature Control : Reflux conditions (80–100°C) balance reaction speed and byproduct suppression.

How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure and purity of this compound?

Level : Basic (Characterization)

Answer :

- ¹H NMR : Fluorine substituents cause splitting patterns (e.g., JH-F coupling constants). For instance, the -CF₃ group induces distinct splitting in aromatic protons, while the hydroxyl proton appears as a broad singlet near δ 2.5–3.5 ppm .

- ¹⁹F NMR : Directly identifies fluorinated positions (δ -60 to -70 ppm for -CF₃ groups).

- Mass Spectrometry (HRMS) : Exact mass analysis (theoretical m/z: calculated via molecular formula C₁₁H₁₁F₄O) confirms molecular integrity .

What safety protocols are critical when handling fluorinated aromatic alcohols like this compound?

Level : Basic (Laboratory Safety)

Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhaling volatile fluorinated intermediates.

- Waste Disposal : Segregate halogenated waste for specialized treatment to prevent environmental release .

How do structural modifications (e.g., fluorine position, -CF₃ groups) influence the compound’s biological activity?

Level : Advanced (Structure-Activity Relationships)

Answer :

- Fluorine Substituents : Enhance metabolic stability and membrane permeability. For example, the 3-fluoro-5-(trifluoromethyl)phenyl group improves binding affinity to targets like TRPV1 receptors by modulating electron-withdrawing effects .

- Hydroxyl Group Positioning : The 2-methylpropan-2-ol moiety balances hydrophilicity and steric bulk, affecting interactions with enzymatic active sites .

- SAR Studies : Compare analogs (e.g., replacing -CF₃ with -Cl or -CH₃) to quantify electronic and steric contributions .

How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Level : Advanced (Data Contradiction Analysis)

Answer :

- Pharmacokinetic Profiling : Measure plasma exposure levels (e.g., via LC-MS) to assess bioavailability differences. For instance, a compound showing nM potency in vitro (IC₅₀ = 4.6 nM) may require higher in vivo doses (e.g., 7.8 mg/kg) due to rapid metabolism .

- Metabolite Identification : Use hepatic microsome assays to detect active/inactive metabolites.

- Formulation Adjustments : Optimize solubility (e.g., PEG-based vehicles) to enhance in vivo efficacy .

What computational tools are effective for predicting the compound’s physicochemical properties and reactivity?

Level : Advanced (Computational Chemistry)

Answer :

- QSPR Models : Predict logP (hydrophobicity) and pKa using software like ACD/Labs or Schrödinger.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2) to guide lead optimization .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Level : Advanced (Process Chemistry)

Answer :

- Flow Chemistry : Continuous reactors minimize exothermic risks during fluorination steps.

- Purification : Use silica gel chromatography or recrystallization (methanol/water) to remove byproducts like unreacted benzimidamides.

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.